molecular formula C9H6N2S2 B13958509 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine CAS No. 36338-76-8

2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine

Cat. No.: B13958509
CAS No.: 36338-76-8
M. Wt: 206.3 g/mol
InChI Key: RCJHSOIWXBNXQP-UHFFFAOYSA-N
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Description

2H-thiazolo[4,5-h][1,4]benzothiazine is a heterocyclic compound that features a fused ring system combining a thiazole ring and a benzothiazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-thiazolo[4,5-h][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted 3-chloro-1,4-benzothiazine-2-carbaldehyde with ethyl mercaptoacetate in the presence of a base and thiourea . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired heterocyclic system.

Industrial Production Methods

Industrial production of 2H-thiazolo[4,5-h][1,4]benzothiazine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2H-thiazolo[4,5-h][1,4]benzothiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sulfuryl chloride in acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products of these reactions include sulfone derivatives, reduced thiazolo compounds, and various substituted thiazolo derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-thiazolo[4,5-h][1,4]benzothiazine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and material science .

Properties

CAS No.

36338-76-8

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

2H-[1,3]thiazolo[4,5-h][1,4]benzothiazine

InChI

InChI=1S/C9H6N2S2/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-4H,5H2

InChI Key

RCJHSOIWXBNXQP-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NC=CSC3=C2S1

Origin of Product

United States

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